molecular formula C25H23N3OS B12493022 N,6-bis(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

N,6-bis(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B12493022
M. Wt: 413.5 g/mol
InChI Key: XFKPMLMJZTXYPT-UHFFFAOYSA-N
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Description

N,6-bis(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-bis(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with phenyl isothiocyanate to form an intermediate, which is then reacted with 2,4-dichloropyrimidine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,6-bis(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.

    Substitution: The aromatic rings and pyrimidine core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N,6-bis(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,6-bis(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-bromo-4-methylphenyl)-2,6-pyridinedicarboxamide
  • N,N’-Diaryl Diamines and Oxadiamines

Uniqueness

N,6-bis(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

N,4-bis(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C25H23N3OS/c1-16-8-12-19(13-9-16)23-21(24(29)26-20-14-10-17(2)11-15-20)22(27-25(30)28-23)18-6-4-3-5-7-18/h3-15,23H,1-2H3,(H,26,29)(H2,27,28,30)

InChI Key

XFKPMLMJZTXYPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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